

# bromosporine PCAF bromodomain inhibition potency comparison

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Compound Focus: **Bromosporine**

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## PCAF/GCN5 Bromodomain Inhibitor Comparison

| Compound Name       | Primary Target(s)                            | Reported Potency (KD/IC50/Ki)                  | Key Characteristics   |
|---------------------|--|--|---|
| <b>Bromosporine</b> | Broad-spectrum (e.g., BRD4, BRD9, CECR2) [1] | PCAF: <b>IC50 = 2.10 <math>\mu</math>M</b> [2] | Non-selective tool for initial, pan-bromodomain inhibition [3] [1]. |

| **L-Moses** | PCAF & GCN5 [4] | PCAF: **KD = 48-126 nM, Ki = 47 nM** [4] | GCN5: **KD = 220-600 nM** [4] | Potent, selective (>4500-fold over BRD4), cell-active chemical probe [4]. | | **GSK4027** | PCAF & GCN5 [3] | PCAF/GCN5: **KD = 1.4 nM** (BROMOscan) [3] | Highly potent inhibitor; an alternative chemotype to L-Moses [3]. |

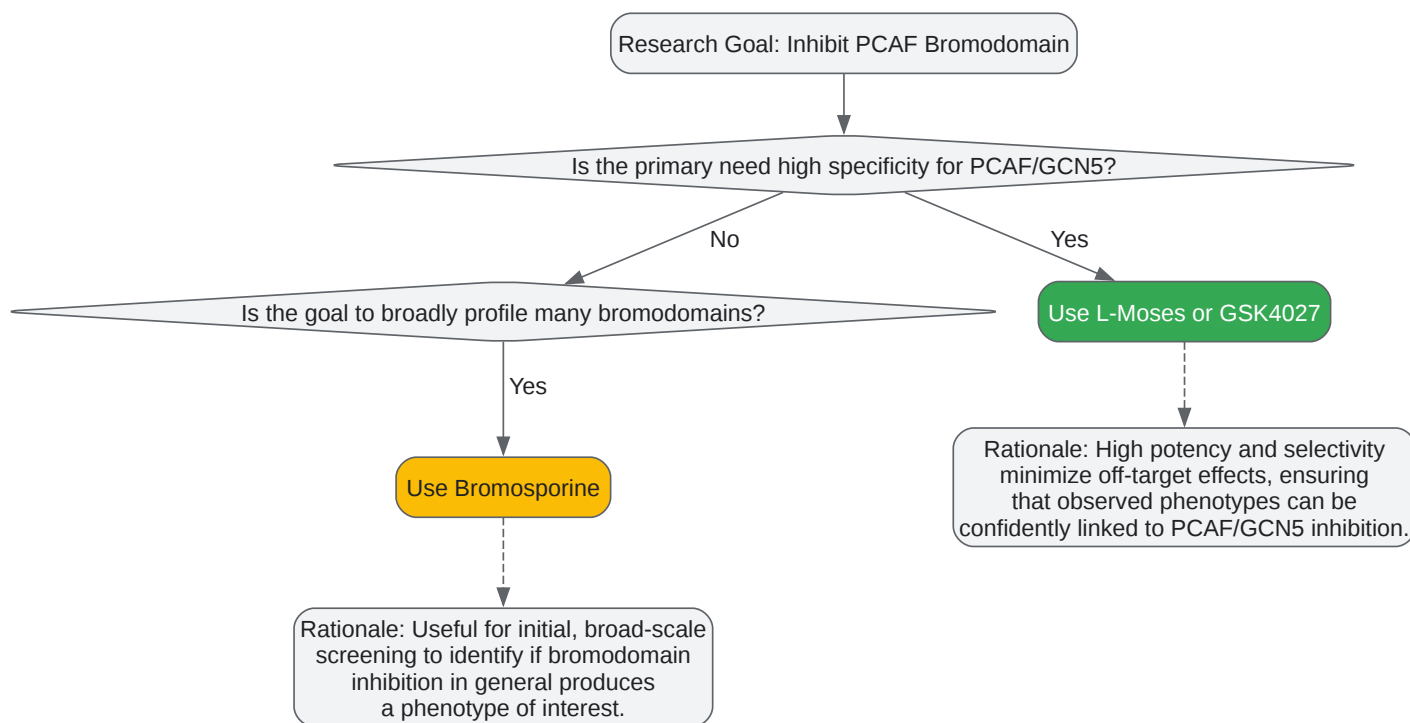
## Experimental Context and Methodologies

The potency data in the table above was generated using standard biophysical and cellular assays in the field. Here are the details of the key experimental protocols:

- **Binding Assays (KD/Ki):** Values for **L-Moses** and **GSK4027** were determined using **BROMOscan**, a high-throughput binding assay platform that quantitatively measures the binding affinity of a compound to various bromodomains [3] [4]. The potency of L-Moses was also confirmed using **Isothermal Titration Calorimetry (ITC)**, which directly measures the heat change from binding interactions [4]. Additionally, a **Homogeneous Time-Resolved Fluorescence (HTRF)** competition assay was used to determine the Ki value for L-Moses [4].
- **Cellular Target Engagement (IC50):** The cellular activity of **L-Moses** was validated using the **NanoBRET** assay. This method measures the compound's ability to displace a NanoLuc-tagged PCAF bromodomain from its binding partner (Halo-tagged histone H3.3) in living cells (HEK293), confirming that the inhibitor reaches its target inside a cellular environment [4].
- **Cellular Efficacy (IC50):** The **IC50 value for Bromosporine (2.10 μM)** comes from a **PCAF bromodomain inhibition assay** that measures its functional ability to block the activity of the PCAF bromodomain in a biochemical setting [2].

## Strategic Implications for Research

The choice between these inhibitors depends heavily on your experimental goals, as illustrated below:



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## Key Takeaways for Researchers

- **For Target-Specific Studies:** If your research aims to definitively understand the biological role of the **PCAF and/or GCN5 bromodomains**, the recommended chemical probes are **L-Moses** or **GSK4027**. Their high selectivity is crucial for attributing any observed cellular effects specifically to the inhibition of these targets [3] [4].
- **For Pan-Bromodomain Screening:** **Bromosporine** is a more suitable tool for experiments where the goal is to **simultaneously inhibit a wide range of bromodomains**. It can be used in initial phenotypic screens to identify processes where bromodomain reading activity in general plays a key role [3] [1].

- **Consider the Probe's Properties:** When using L-Moses, be aware of its reported off-target activity against opioid receptors and the 5-HT transporter, as noted in a 130-target GPCR panel [4]. Its negative control, **D-Moses**, should be used in experiments to rule out non-specific effects [4].

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## References

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